S 2238

Description

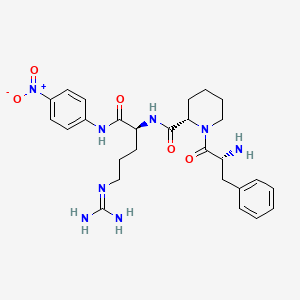

Structure

2D Structure

3D Structure

Properties

CAS No. |

64815-81-2 |

|---|---|

Molecular Formula |

C27H36N8O5 |

Molecular Weight |

552.6 g/mol |

IUPAC Name |

(2S)-1-[(2R)-2-amino-3-phenylpropanoyl]-N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]piperidine-2-carboxamide |

InChI |

InChI=1S/C27H36N8O5/c28-21(17-18-7-2-1-3-8-18)26(38)34-16-5-4-10-23(34)25(37)33-22(9-6-15-31-27(29)30)24(36)32-19-11-13-20(14-12-19)35(39)40/h1-3,7-8,11-14,21-23H,4-6,9-10,15-17,28H2,(H,32,36)(H,33,37)(H4,29,30,31)/t21-,22+,23+/m1/s1 |

InChI Key |

YDMBNDUHUNWWRP-VJBWXMMDSA-N |

Isomeric SMILES |

C1CCN([C@@H](C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C(=O)[C@@H](CC3=CC=CC=C3)N |

Canonical SMILES |

C1CCN(C(C1)C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C(CC3=CC=CC=C3)N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

sequence |

FXR |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

chromogenic substrate S-2238 H-D-Phe-Pip-Arg-pNA H-D-phenylalanyl-L-pipecolyl-arginine-nitroanilide H-D-phenylalanyl-Pip-Arg-p-nitroanilide H-Phe-Pip-Arg-p-nitroanilide H-Phe-Pip-Arg-pNA S 2238 S 2238 dihydrochloride S-2238 |

Origin of Product |

United States |

Enzymatic Specificity and Kinetic Characterization

Thrombin (Human Alpha-Thrombin) Specificity

H-D-Phe-pip-arg-pna is recognized for its high specificity as a substrate for thrombin. chromogenicsubstrates.comcaymanchem.comtribioscience.com The enzymatic reaction involves the hydrolysis of the peptide bond C-terminal to the arginine residue, which leads to the release of p-nitroaniline (pNA). diapharma.comendotell.ch The rate of pNA formation, which can be measured photometrically at 405 nm, is directly proportional to the thrombin activity. caymanchem.comdiapharma.comendotell.ch

The interaction between H-D-Phe-pip-arg-pna and thrombin has been characterized by determining the Michaelis-Menten constants, Km and kcat. The Km value is an indicator of the substrate concentration at which the reaction rate is half of the maximum, reflecting the affinity of the enzyme for the substrate. A lower Km value generally signifies a higher affinity. The kcat, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate, indicating the catalytic efficiency.

Kinetic parameters for the hydrolysis of H-D-Phe-pip-arg-pna by thrombin have been reported in several studies. These values can vary depending on the experimental conditions, such as the source of the thrombin (human or bovine), pH, ionic strength, and temperature. endotell.chaniara.comthieme-connect.com

Kinetic Data for Thrombin with H-D-Phe-pip-arg-pna

| Enzyme Source | Km (µM) | kcat (s⁻¹) | Vmax (mol/min/NIH-U) | Conditions | Reference |

|---|---|---|---|---|---|

| Bovine Thrombin | 1.33 | 91.4 | - | Not specified | fishersci.combachem.com |

| Bovine Thrombin | 9 | - | 2.2 x 10⁻⁷ | 37°C, pH 8.3, I 0.15 | endotell.chaniara.com |

| Bovine Thrombin | 10 | 200 | - | Not specified | diapharma.com |

| Bovine α-thrombin | 3.65 ± 0.3 | - | 15.17 ± 0.18 µM/min | Not specified | researchgate.net |

| Human Thrombin | 7 | - | 1.7 x 10⁻⁷ | 37°C, pH 8.3, I 0.15 | endotell.chaniara.com |

| Thrombin | 10 | ~150 | - | Not specified | researchgate.net |

A key characteristic of H-D-Phe-pip-arg-pna is its high selectivity for thrombin over other serine proteases involved in the coagulation and fibrinolytic systems. diapharma.comthieme-connect.com While serine proteases often share similar active sites and catalytic mechanisms, the specific amino acid sequence of the substrate dictates its suitability for a particular enzyme. diapharma.com H-D-Phe-pip-arg-pna is reported to be insensitive to Factor Xa. fishersci.combachem.comthieme-connect.com However, it is hydrolyzed to varying degrees by plasmin and trypsin. thieme-connect.com This selectivity makes it a valuable reagent for specifically measuring thrombin activity in the presence of other proteases. thieme-connect.com

The hydrolysis of H-D-Phe-pip-arg-pna by thrombin follows the general mechanism of serine protease catalysis. diapharma.com The substrate binds to the active site of thrombin, with the arginine residue fitting into the S1 specificity pocket of the enzyme. researchgate.net The active site of thrombin contains a catalytic triad (B1167595) of amino acids (serine, histidine, and aspartate) that facilitates the cleavage of the peptide bond between arginine and p-nitroaniline. nih.gov The enzyme-substrate complex formation is influenced by pH and ionic strength, which can affect the conformation of the enzyme and its affinity for the substrate. thieme-connect.com The release of the chromophore pNA allows for a continuous and quantitative measurement of the enzymatic activity. endotell.ch

Plasmin and Trypsin Interactions

While H-D-Phe-pip-arg-pna is primarily a thrombin substrate, it is also susceptible to hydrolysis by other serine proteases such as plasmin and trypsin, albeit to different extents. thieme-connect.com Studies have shown that both plasmin and trypsin can cleave H-D-Phe-pip-arg-pna. thieme-connect.com However, the rates of hydrolysis by these enzymes are generally lower compared to that of thrombin, contributing to the substrate's relative specificity for thrombin in complex biological samples. thieme-connect.com Specific quantitative data on the comparative hydrolysis rates are not consistently reported across the literature, but the qualitative observation of cross-reactivity is noted. thieme-connect.comnih.gov

Factor Xa and Other Coagulation Enzymes

H-D-Phe-pip-arg-pna is characterized by its insensitivity to Factor Xa, another critical serine protease in the coagulation cascade. fishersci.combachem.comthieme-connect.com This lack of reactivity is a significant advantage, as it allows for the specific measurement of thrombin generation and activity without interference from Factor Xa. thieme-connect.com The structural features of the substrate, particularly the D-phenylalanine and pipecolic acid residues at the P3 and P2 positions, likely contribute to its poor fit within the active site of Factor Xa. researchgate.net Information regarding its interaction with other coagulation enzymes is less prevalent, with the primary focus in the literature being its specificity relative to Factor Xa, plasmin, and trypsin. thieme-connect.com

Serine Proteases from Diverse Biological Sources

The substrate H-D-Phe-pip-arg-pna is extensively used to characterize the amidolytic activity of serine proteases from a wide array of biological sources, notably snake venoms and in the study of bacterial protease inhibitors.

Snake Venom Proteases: Many snake venoms contain thrombin-like serine proteases (SVSPs) that play a significant role in the coagulopathy observed during envenomation. H-D-Phe-pip-arg-pna is a preferred substrate for assessing the activity of these enzymes due to its high specificity. For instance, moojase, a thrombin-like enzyme from the venom of Bothrops moojeni, exhibits high amidolytic activity on this substrate. diapharma.com Similarly, jerdonase, a serine protease from Trimeresurus jerdonii venom, also effectively hydrolyzes H-D-Phe-pip-arg-pna. diapharma.com

Studies on the venom of Bothrops jararaca have shown that H-D-Phe-pip-arg-pna has higher sensitivity compared to other substrates like BAPNA for detecting SVSP activity. nih.gov Research comparing venoms from male and female B. jararaca siblings found that male venoms displayed higher amidolytic activity on this substrate. researchgate.net The substrate is also employed in zymography, a technique to visualize the catalytic activity of separated venom proteins in a gel, where the release of yellow p-nitroaniline indicates the location of active proteases. nih.gov

Table 2: Amidolytic Activity of Snake Venom Proteases on H-D-Phe-pip-arg-pna

| Enzyme | Source Venom | Specific Activity (µmol/min/mg) | Km (mM) | Source |

|---|---|---|---|---|

| Jerdonase | Trimeresurus jerdonii | - | 0.0245 | diapharma.com |

| Pooled Venom | Bothrops jararaca | 625.55 | - | researchgate.net |

Bacterial Protease Inhibitors: H-D-Phe-pip-arg-pna is a critical reagent for characterizing serine protease inhibitors (serpins) of bacterial origin. These studies typically involve measuring the residual activity of a target protease, such as thrombin, after incubation with the bacterial inhibitor.

For example, the serpin chloropin, from the green sulfur bacterium Chlorobium limicola, was shown to inhibit thrombin. The kinetics of this inhibition were quantified by monitoring the decreased rate of H-D-Phe-pip-arg-pna hydrolysis. nih.govresearchgate.net The stoichiometry of inhibition (SI), which represents the number of inhibitor molecules required to inhibit one molecule of protease, and the apparent second-order rate constant (kapp) were determined using this assay. nih.gov Interestingly, the inhibitory activity of chloropin was found to be significantly accelerated by the presence of DNA. nih.govresearchgate.net

Another study identified a novel serpin gene, Spi1C, from a marine metagenome. The recombinant Spi1C protein was shown to inhibit trypsin, and its inhibitory activity was characterized using H-D-Phe-pip-arg-pna as the substrate to determine the inhibition constant (Ki) and optimal conditions for inhibition. mdpi.comnih.gov

Table 3: Kinetic Characterization of Bacterial Serine Protease Inhibitors using H-D-Phe-pip-arg-pna

| Inhibitor | Target Protease | Parameter | Value | Source |

|---|---|---|---|---|

| Chloropin | Thrombin | SI | 1.68 | nih.gov |

| Chloropin | Thrombin | kapp (M⁻¹s⁻¹) | 1.47 x 10⁴ | nih.gov |

| Chloropin | Thrombin | k₂ (M⁻¹s⁻¹) | 2.5 x 10⁴ | nih.gov |

| Spi1C | Trypsin | Ki (M) | 1.52 x 10⁻⁸ | nih.gov |

Applications in Enzymatic Assays and Diagnostics

Measurement of Antithrombin-Heparin Cofactor (AT-III) Activity

H-D-Phe-pip-arg-pna is extensively used for the quantitative determination of Antithrombin-III (AT-III) activity in plasma. medchemexpress.combiorbyt.comtebubio.com The assay principle involves the inhibition of a known amount of excess thrombin by the AT-III in the sample, a reaction that is significantly accelerated by the presence of heparin. diapharma.com The remaining, uninhibited thrombin then acts on the H-D-Phe-pip-arg-pna substrate. diapharma.comchromogenicsubstrates.com The amount of pNA released is inversely proportional to the AT-III activity in the sample. diapharma.com

The development of assays using H-D-Phe-pip-arg-pna marked a significant advancement from traditional clotting assays. These chromogenic methods offer a more direct and specific measurement of AT-III's enzymatic function. medchemexpress.com An important methodological improvement involves the use of an excess of heparin to form the AT-III-heparin complex, which then stoichiometrically neutralizes a known quantity of thrombin. diapharma.com

Research has focused on optimizing assay conditions for automation, which is crucial for clinical laboratory settings. medchemexpress.com Improvements have included adjustments to reagent concentrations and incubation times to enhance the reliability and speed of automated AT-III determinations. medchemexpress.com

Assays for AT-III utilizing H-D-Phe-pip-arg-pna are recognized for their high sensitivity and accuracy. medchemexpress.combiorbyt.comchemondis.commybiosource.commedchemexpress.comtebubio.com The specificity of the substrate for thrombin ensures that the measurement accurately reflects the activity of the thrombin inhibitor, AT-III. medchemexpress.commedchemexpress.com Studies comparing this chromogenic method with other techniques, such as immunoelectrophoretic and factor Xa inhibition assays, have validated its performance in both normal and pathological states. medchemexpress.com The linear relationship between the rate of thrombin formation and the resulting absorbance change allows for precise quantification. thieme-connect.com

| Performance Characteristic | Finding | Source(s) |

| Specificity | H-D-Phe-pip-arg-pna is highly specific for thrombin, mimicking its natural substrate. | medchemexpress.comchemondis.commedchemexpress.com |

| Sensitivity | The assay is described as very sensitive, capable of detecting low levels of AT-III activity. | medchemexpress.combiorbyt.comthieme-connect.com |

| Accuracy | The method is consistently reported as accurate for quantifying AT-III. | medchemexpress.comchemondis.commybiosource.comtebubio.com |

| Ease of Use | The assay is considered easy to perform, particularly with automated systems. | medchemexpress.combiorbyt.commedchemexpress.commedchemexpress.com |

The accuracy of AT-III assays can be influenced by various substances. For instance, in complex biological samples, proteases other than thrombin might be present. To counteract this, aprotinin, a protease inhibitor, can be added to the buffer to inhibit these other enzymatic activities, ensuring that the measured activity is specific to thrombin. endotell.ch It is also noted that commercial preparations of dermatan sulfate, used in related assays for heparin cofactor II, can be contaminated with heparin, which would interfere with AT-III measurements by enhancing its activity. researchgate.net This highlights the importance of reagent purity in these assay systems. researchgate.net

Detection and Quantification of Thrombin Activity

The primary application of H-D-Phe-pip-arg-pna is the direct measurement of thrombin's amidolytic activity. endotell.chspringermedizin.denih.gov The substrate's design allows for sensitive and specific quantification of this key coagulation enzyme. thieme-connect.com

The standard methodology for an in vitro thrombin assay involves incubating the enzyme with H-D-Phe-pip-arg-pna and measuring the rate of p-nitroaniline (pNA) release spectrophotometrically at 405 nm. nih.govnih.gov The reaction is typically performed in a buffered solution at a controlled pH and temperature (e.g., pH 7.4-8.5, 37°C) to ensure optimal enzyme activity. nih.govnih.gov The reaction can be stopped by adding an acid, such as acetic acid, and the final absorbance read (acid-stopped method), or the change in absorbance can be monitored over time (initial rate method). nih.govdiapharma.com

Research has utilized this methodology to study various aspects of coagulation. For example, it has been used to measure thrombin release from fibrin (B1330869) clots and to assess the inhibitory capacity of different compounds on thrombin activity. springermedizin.denih.gov Kinetic parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat) for thrombin's action on H-D-Phe-pip-arg-pna have been determined, providing a deeper understanding of the enzyme-substrate interaction. nih.gov

| Parameter | Description | Typical Value/Condition | Source(s) |

| Substrate | H-D-Phe-pip-arg-pna (S-2238) | Concentration varies, e.g., 100 µM to 2 mM | springermedizin.denih.govnih.gov |

| Enzyme | Thrombin (human or bovine) | Nanomolar concentrations | nih.govnih.gov |

| Buffer | Tris-HCl or HEPES | pH 7.4 - 8.5 | nih.govnih.gov |

| Detection | Spectrophotometric measurement of p-nitroaniline (pNA) | 405 nm | springermedizin.denih.gov |

| Kinetic Constant (Km) | Michaelis constant for human thrombin | ~7 µM | endotell.ch |

| Kinetic Constant (Km) | Michaelis constant for bovine thrombin | ~9 µM | endotell.ch |

H-D-Phe-pip-arg-pna is a crucial tool for studying the activation of prothrombin, the inactive precursor to thrombin. thieme-connect.comscience.gov The generation of thrombin from prothrombin by Factor Xa can be monitored by measuring the subsequent amidolytic activity on the chromogenic substrate. thieme-connect.com This allows for the investigation of the entire prothrombin activation cascade.

Furthermore, the assay can detect the formation of intermediate products like prethrombin-1 and prethrombin-2. researchgate.netscience.gov For instance, research on the detection of prethrombin-1 in patient plasma utilized H-D-Phe-pip-arg-pna to measure thrombin generation induced by activators like ecamulin. researchgate.netresearchgate.net This approach helps to differentiate between various prothrombin derivatives and understand their roles in both normal and pathological coagulation processes. researchgate.netscience.gov The substrate's sensitivity allows for the detailed kinetic analysis of the cleavage of prothrombin and its intermediates. nih.gov

Assessment of Heparin and Ultra-Low Molecular Weight Heparin Biological Activity

H-D-Phe-pip-arg-pna is extensively used in chromogenic assays to determine the biological activity of heparin and its derivatives, including ultra-low molecular weight heparins (ULMWH). google.comresearchgate.net These assays are crucial for standardizing heparin preparations and monitoring anticoagulant therapy. capes.gov.brpreprints.org The principle of these assays lies in the ability of heparin to accelerate the inhibition of thrombin by antithrombin (AT), a natural anticoagulant protein. diapharma.commdpi.com

In a typical anti-thrombin assay, a known excess of thrombin is incubated with a plasma sample containing heparin and antithrombin. mdpi.comr2diagnostics.com The heparin in the sample potentiates the formation of a complex between antithrombin and thrombin, inactivating a portion of the thrombin. r2diagnostics.com Subsequently, H-D-Phe-pip-arg-pna is added to the mixture. The residual, active thrombin cleaves the substrate, releasing pNA. mdpi.com The amount of pNA released is inversely proportional to the heparin activity in the sample; higher heparin activity leads to greater thrombin inhibition and, consequently, less pNA production. r2diagnostics.com This method provides a sensitive, accurate, and easily automated way to measure the anti-factor IIa (anti-thrombin) activity of unfractionated heparin (UFH) and low molecular weight heparins (LMWH). medchemexpress.comresearchgate.netr2diagnostics.com

For ultra-low molecular weight heparins, which have a more specific anti-factor Xa activity and lower anti-thrombin activity, H-D-Phe-pip-arg-pna can still be used to measure the residual anti-factor IIa activity, providing a more complete profile of their biological function. google.com

Evaluation of Protease Inhibitor Activity and Specificity

The specific interaction between H-D-Phe-pip-arg-pna and thrombin makes it an invaluable tool for the evaluation of protease inhibitor activity and specificity. By measuring the reduction in the rate of pNA release in the presence of a potential inhibitor, researchers can quantify the inhibitor's potency.

Characterization of Direct Thrombin Inhibitors (e.g., Thrombostatin FM Compounds, Hirudin Analogs)

Direct thrombin inhibitors (DTIs) are a class of anticoagulants that bind directly to thrombin and block its activity. H-D-Phe-pip-arg-pna is instrumental in the in vitro characterization of these inhibitors. For instance, in the study of Thrombostatin FM compounds, this chromogenic substrate was used to determine their inhibitory mechanism and potency against α-thrombin. nih.gov The assay measures the rate of substrate cleavage by thrombin in the presence of varying concentrations of the inhibitor, allowing for the calculation of key inhibitory constants. nih.gov

Similarly, in the characterization of hirudin analogs, which are potent and specific thrombin inhibitors derived from leech saliva, H-D-Phe-pip-arg-pna-based assays are employed. nih.govru.nl For example, a study on a recombinant hirudin-albumin complex used this substrate to determine the inhibition constants (Ki) of both the free and complexed forms of hirudin against α-thrombin. nih.gov These kinetic studies are essential for understanding the structure-activity relationships of novel DTI candidates and for their preclinical development.

Analysis of Novel Serine Protease Inhibitors

The application of H-D-Phe-pip-arg-pna extends to the broader analysis of novel serine protease inhibitors. Serine proteases are a large family of enzymes with diverse physiological roles, and identifying specific inhibitors is a key area of research. In a study characterizing a novel serine protease inhibitor (serpin) from a marine metagenome, H-D-Phe-pip-arg-pna was used as the chromogenic substrate to determine the optimal pH and temperature for its inhibitory activity against trypsin. nih.gov

Another example includes the evaluation of peptidic inhibitors derived from Bothrops venom, where H-D-Phe-pip-arg-pna was used to assess the inhibitory activity of synthetic peptides against batroxobin, a thrombin-like enzyme. nih.gov Furthermore, in the study of poecistasin, an antistasin-type serine protease inhibitor from the leech Poecilobdella manillensis, H-D-Phe-pip-arg-pna was used to confirm that the inhibitor had no effect on thrombin, helping to define its specificity profile. mdpi.com These examples highlight the utility of this substrate in screening and characterizing new inhibitors from various natural and synthetic sources.

Assays for Enzymes Involved in Coagulation and Fibrinolysis Cascades

H-D-Phe-pip-arg-pna is a key reagent in assays designed to measure the activity of various enzymes within the complex and interconnected coagulation and fibrinolysis cascades. tribioscience.comdiapharma.com Its primary application is in the specific measurement of thrombin activity. medchemexpress.comtribioscience.com Thrombin is a central enzyme in the coagulation cascade, responsible for the conversion of fibrinogen to fibrin, which forms the basis of a blood clot. diapharma.com Assays utilizing H-D-Phe-pip-arg-pna allow for the direct quantification of thrombin in plasma samples, which is valuable in both research and clinical settings for assessing coagulation potential. google.com

Beyond thrombin, while H-D-Phe-pip-arg-pna is highly specific for this enzyme, its use in broader panels of chromogenic substrates helps to delineate the activity of different proteases. For example, in a study of a protease fraction from the mushroom Mycoleptodonoides aitchisonii, H-D-Phe-pip-arg-pna was used alongside substrates for plasmin, tissue plasminogen activator (t-PA), urokinase-type plasminogen activator (u-PA), and chymotrypsin (B1334515) to determine the amidolytic activity profile of the fungal enzyme. mdpi.com This comparative approach helps to understand the fibrinolytic or coagulant properties of novel enzymes.

The table below summarizes the key applications of H-D-Phe-pip-arg-pna in enzymatic assays.

| Application Area | Specific Use | Principle |

| Heparin Activity Assessment | Measurement of anti-factor IIa activity of UFH and LMWH. preprints.orgr2diagnostics.com | Heparin potentiates antithrombin-mediated inhibition of thrombin; residual thrombin activity is measured by the cleavage of H-D-Phe-pip-arg-pna. mdpi.comr2diagnostics.com |

| Protease Inhibitor Evaluation | Characterization of direct thrombin inhibitors (e.g., Thrombostatin FM, hirudin analogs). nih.govnih.gov | The reduction in the rate of H-D-Phe-pip-arg-pna cleavage by thrombin in the presence of an inhibitor is used to determine inhibitory constants. nih.gov |

| Analysis of novel serine protease inhibitors. nih.govnih.gov | Used to assess the inhibitory activity and specificity of new inhibitors against thrombin or thrombin-like enzymes. nih.govmedwinpublishers.com | |

| Coagulation and Fibrinolysis Assays | Direct measurement of thrombin activity in plasma. tribioscience.comgoogle.com | Thrombin in the sample directly cleaves H-D-Phe-pip-arg-pna, and the rate of pNA release is proportional to the enzyme concentration. hzymesbiotech.com |

| Profiling of novel proteases. mdpi.com | Used in a panel of substrates to determine the specific enzymatic activities of newly discovered proteases. mdpi.com |

Structure Activity Relationship Studies and Peptide Engineering

Design Principles Based on Fibrinogen A Alpha Chain N-terminal Sequence Mimicry

H-D-Phe-pip-arg-pNA (S-2238) is patterned after the N-terminal portion of the A alpha chain of fibrinogen, which serves as the natural substrate for thrombin. novoprolabs.commedchemexpress.comtargetmol.comshlmai.netbiomol.commedchemexpress.comdcchemicals.com This mimicry is fundamental to its high specificity for thrombin. The inclusion of D-phenylalanine (D-Phe) at the P3 position and pipecolic acid (Pip) at the P2 position, along with arginine (Arg) at the P1 position, enhances the substrate's specificity and efficiency of hydrolysis by thrombin. novoprolabs.com The sequence Pro-Arg has been identified as a crucial specificity sequence for thrombin, which guided the development of S-2238. ru.nl This design ensures that the substrate effectively binds to and is cleaved by thrombin, facilitating its use in assays for quantifying thrombin activity and related factors like antithrombin-heparin cofactor (AT-III). medchemexpress.comtargetmol.com

Influence of Amino Acid Substitutions on Substrate Specificity

The precise arrangement and nature of amino acid residues within peptide substrates significantly influence their specificity for serine proteases. In the context of H-D-Phe-pip-arg-pNA, modifications to its amino acid sequence have provided insights into the enzyme's binding pockets and catalytic preferences.

P1-P4 Residue Contributions to Enzyme-Substrate Interactions

Studies comparing H-D-Phe-pip-arg-pNA (S-2238) with other chromogenic substrates have highlighted the impact of these residues on enzyme recognition. For instance, a comparison of S-2238 (H-D-Phe-Pip-Arg-pNA) with H-D-Phe-Pro-Arg-pNA (TH-PNA) and Tos-Gly-Pro-Arg-pNA (CHR-TH) demonstrated varying relative activities against different coagulation and fibrinolysis-related enzymes, including thrombin (TH), plasmin (PL), kallikrein (KL), Factor Xa (FXa), and urokinase (UK). google.com The data in Table 1 illustrates how subtle changes in the P2 and P3 positions (e.g., Pip vs. Pro, or D-Phe vs. Tos-Gly) can alter the substrate's selectivity profile. google.com

Table 1: Relative Activity of Chromogenic Substrates to Various Enzymes (Initial Substrate Concentration = 0.54 mM) google.com

| Substrate (Sequence) | Thrombin (TH) | Plasmin (PL) | Kallikrein (KL) | Factor Xa (FXa) | Urokinase (UK) |

| S-2238 (H-D-Phe-Pip-Arg-pNA) | 9.3 | 64 | 42 | 74 | (0.014) |

| CHR-TH (ToS-Gly-Pro-Arg-pNA) | 116 | 225 | 1165 | 300 | (0.057) |

| TH-PNA (H-D-Phe-Pro-Arg-pNA) | 100 | 100 | 100 | 100 | (0.019) |

| NT-C (H-D-Phe-Pro-Arg-CHA) | 55 | 1 | 9 | 2 | (0.001) |

Note: The values in parentheses for S-2238, TH-PNA, and NT-C represent measured Optical Density (O.D.) values, while the other values are relative activities where TH-PNA is set to 100. google.com

This table, intended for interactive display, highlights the differences in specificity. For instance, S-2238 shows a distinct profile compared to TH-PNA despite both having D-Phe and Arg at P3 and P1, respectively, indicating the importance of the P2 residue (Pip vs. Pro). google.com The peptide portion of inhibitors, such as Phe-Pro-Arg-chloromethylketone (PPACK), which complements the S1-S3 subsites of thrombin, further underscores the importance of these positions for strong binding and inhibition. nih.gov

Development of Analogs and Derivatives for Modified Selectivity or Enhanced Activity

The understanding derived from SAR studies has facilitated the development of numerous analogs and derivatives of H-D-Phe-pip-arg-pNA, aiming to modify selectivity or enhance activity for specific applications. Researchers have utilized S-2238 as a lead structure to synthesize a series of peptide p-nitroanilides with modified kinetic parameters, aiming for substrates with moderate binding affinities (high K_m) and low turnover numbers (low k_cat) for continuous thrombin formation registration. nih.gov

Modifications have explored changes in the P1 residue. Surprisingly, some research indicates that inhibitors derived from H-D-Phe-Pip-Arg, where the positively charged arginine at P1 is replaced by an amino acid with a neutral side chain, can still be potent inhibitors and even show enhanced selectivity towards thrombin. ru.nl This challenges the earlier belief that electrostatic interaction between the positively charged guanidino group of arginine and the negatively charged Asp189 in the S1 pocket of thrombin is essential for complex formation. ru.nl

Further examples of derivatives include compounds where the chromophoric group pNA is replaced. For instance, H-D-Phe-Pro-Arg-CHA (NT-C in Table 1) incorporates 3-carboxy-4-hydroxyanilide (CHA) as the chromophoric group, which offers superior water solubility due to its hydrophilic hydroxyl and carboxyl groups, and allows for quantitative analysis by colorimetry or fluorometry. google.com This type of modification primarily affects the detection method rather than the enzyme-substrate interaction at the peptide backbone.

The robustness of H-D-Phe-pip-arg-pNA's interaction with the thrombin active site is evident even when other functional domains of thrombin are engaged with inhibitors, such as thrombin-binding aptamers (TBAs). exeter.ac.ukresearchgate.net This characteristic makes H-D-Phe-pip-arg-pNA a reliable tool for assessing thrombin's catalytic activity even in complex biological systems or in the presence of allosteric inhibitors. exeter.ac.uk

Advanced Methodological Considerations in Research

Spectrophotometric Detection of p-Nitroaniline (pNA) Release at 405 nm

The primary method for quantifying enzymatic activity with H-D-Phe-pip-arg-pNA involves the spectrophotometric detection of p-nitroaniline (pNA) diapharma.comcaymanchem.comchromogenicsubstrates.comasnailtech.combio-equip.cnhzymesbiotech.com. Upon cleavage by thrombin, the pNA chromophore is liberated from the peptide substrate. This free pNA absorbs light strongly at a wavelength of 405 nm, allowing for its quantitative detection diapharma.comcaymanchem.comchromogenicsubstrates.comasnailtech.combio-equip.cnhzymesbiotech.com. The rate of pNA release, directly proportional to the enzyme's activity, can be monitored continuously using an initial rate method or by stopping the hydrolysis with acid and then measuring the absorbance diapharma.comchromogenicsubstrates.com.

The absorption characteristics of H-D-Phe-pip-arg-pNA and its product, pNA, are critical for assay design. The molar extinction coefficient (ε) of pNA at 316 nm is reported as 1.27 × 10^4 mol^-1 L cm^-1 diapharma.com. The absorption coefficient at 405 nm for the substrate itself is typically very low, often ≤ 0.120 L/(g·cm), ensuring that the signal primarily originates from the released pNA asnailtech.combio-equip.cnhzymesbiotech.com. This high specificity and clear chromogenic signal make H-D-Phe-pip-arg-pNA an effective tool for real-time kinetic measurements.

Optimization of Kinetic Assay Conditions (e.g., pH, Temperature, Ionic Strength)

Optimizing kinetic assay conditions is essential for obtaining reliable and reproducible results when using H-D-Phe-pip-arg-pNA. Key parameters include pH, temperature, and ionic strength, which significantly influence enzyme activity and substrate hydrolysis rates.

pH : Assays are frequently conducted in Tris buffer, with a common pH of 8.4 at 25°C diapharma.comchromogenicsubstrates.com. Studies have indicated that the optimal pH for chromogenic substrates of thrombin generally lies above 8.4 nih.gov. For instance, a typical Tris buffer formulation might include 50 mmol/L Tris, 175 mmol/L NaCl, and 7.5 mmol/L Na2EDTA, with the pH adjusted to 8.4 at 25°C chromogenicsubstrates.com.

Temperature : The rate of chromogenic substrate cleavage is highly dependent on temperature diapharma.com. While some kinetic studies are performed at 25.0 ± 0.1 °C, clinical and physiological assays often utilize a temperature of 37°C to mimic in vivo conditions chromogenicsubstrates.comnih.govacs.orgmdpi.com.

Ionic Strength : Ionic strength, often controlled by the concentration of salts like NaCl in the buffer, also affects enzyme kinetics chromogenicsubstrates.comnih.gov. For example, the Tris buffer mentioned above contains 175 mmol/L NaCl chromogenicsubstrates.com.

Substrate Concentration : For accurate kinetic measurements, the substrate concentration should typically be at least twice the Michaelis constant (Km) for the enzyme diapharma.com. This ensures that the reaction rate is proportional to the enzyme concentration and that the substrate is not depleted during the assay, maintaining initial rate conditions diapharma.comgoogle.com. Enzymes with high affinity for the substrate (low Km) and high turnover rates (high Kcat) are desired for efficient assays diapharma.com.

Table 1: Typical Optimized Kinetic Assay Conditions for H-D-Phe-pip-arg-pNA

| Parameter | Typical Value/Range | Reference |

| pH | 8.4 (at 25°C), optimal > 8.4 | diapharma.comchromogenicsubstrates.comnih.gov |

| Temperature | 25.0 ± 0.1 °C or 37 °C | chromogenicsubstrates.comnih.govacs.orgmdpi.com |

| Buffer System | Tris Buffer (e.g., 50 mM Tris, 175 mM NaCl, 7.5 mM Na2EDTA) | chromogenicsubstrates.com |

| Ionic Strength | Controlled by NaCl concentration (e.g., 175 mM) | chromogenicsubstrates.com |

| Substrate Conc. | ≥ 2 x Km (to maintain proportionality) | diapharma.comgoogle.com |

Solvent Isotope Effect and Proton Inventory Studies in Enzyme Catalysis

H-D-Phe-pip-arg-pNA has been instrumental in advanced mechanistic studies, particularly in deuterium (B1214612) kinetic solvent isotope effect (KSIE) and proton inventory analyses, to unravel the intricate details of enzyme catalysis by human α-thrombin acs.orgnih.govresearchgate.net. These studies involve comparing reaction rates in H2O versus D2O and then systematically varying the deuterium content in the solvent (proton inventory) to determine the number and nature of protons involved in the rate-determining step.

For the α-thrombin-catalyzed hydrolysis of H-D-Phe-L-Pip-Arg-pNA, the deuterium kinetic solvent isotope effect on kcat (DODkcat) has been reported in the range of 2.8 to 3.3 ± 0.1 acs.orgnih.gov. Proton inventory studies for kcat with H-D-Phe-L-Pip-Arg-pNA typically yield linear curves. This linearity is consistent with a model involving two identical fractionation factors for catalytic proton bridging, with values of φTS1 = φTS2 = 0.68 ± 0.02 acs.orgnih.govresearchgate.net. Furthermore, these studies indicate a significant inverse component (φS = 3.1 ± 0.5) attributed to substantial solvent reorganization occurring during the departure of the leaving group acs.orgnih.govresearchgate.net.

Conversely, proton inventory curves for kcat/Km for this substrate are often dome-shaped. This shape suggests an inverse isotope effect component (φS = 1.2-2.4) that arises from solvent reorganization during the initial association of thrombin with the substrate acs.orgnih.gov. These findings provide critical insights into the proton transfer steps and solvent interactions that govern the catalytic mechanism of thrombin.

Table 2: Kinetic Isotope Effect Parameters for α-Thrombin-Catalyzed Hydrolysis of H-D-Phe-L-Pip-Arg-pNA

| Parameter | Value/Description | Implication | Reference |

| DODkcat | 2.8 - 3.3 ± 0.1 | Kinetic solvent isotope effect on catalytic rate constant | acs.orgnih.gov |

| Proton Inventory (kcat) | Linear curve; φTS1 = φTS2 = 0.68 ± 0.02; φS = 3.1 ± 0.5 | Two identical catalytic proton bridges; substantial solvent reorganization upon leaving group departure | acs.orgnih.govresearchgate.net |

| Proton Inventory (kcat/Km) | Dome-shaped curve; φS = 1.2 - 2.4 | Inverse isotope effect from solvent reorganization during substrate binding | acs.orgnih.gov |

Integration with Other Analytical Techniques (e.g., Fluorescence-Based Assays)

While H-D-Phe-pip-arg-pNA is a chromogenic substrate, research often integrates its use with other analytical techniques, such as fluorescence-based assays, to provide complementary information and a more comprehensive understanding of enzyme-substrate interactions. For instance, in mechanistic studies of α-thrombin, researchers have concurrently investigated the hydrolysis of H-D-Phe-L-Pip-Arg-pNA alongside internally fluorescence-quenched substrates acs.org.

Fluorescence-based assays offer distinct advantages, such as higher sensitivity and the ability to monitor reactions in real-time without interference from sample turbidity. By using both chromogenic and fluorogenic substrates, researchers can compare kinetic parameters, investigate different aspects of the enzyme's catalytic cycle, and confirm findings obtained through different detection modalities. This integrated approach allows for a robust characterization of enzyme mechanisms, particularly when studying complex biological systems or when the chromogenic signal might be limited.

Translational Research and Clinical Relevance

Preclinical Studies in Hemostasis and Thrombosis Research

In preclinical research, H-D-Phe-pip-arg-pna is extensively used to investigate the complex mechanisms of blood coagulation and fibrinolysis. nih.gov Its application in various assays allows researchers to quantify the activity of key enzymes and inhibitors within the coagulation system. This is crucial for studying the pathophysiology of thrombotic and hemorrhagic disorders in various research models. nih.govnih.gov

The primary application of H-D-Phe-pip-arg-pna in hemostasis research is in the determination of thrombin activity. coachrom.com Beyond direct measurement, it is a critical reagent in assays for several other coagulation factors and their inhibitors. For instance, it is used to measure antithrombin (formerly known as antithrombin III or AT-III), a key inhibitor of thrombin and other coagulation proteases. nih.govnih.gov In this assay, plasma is incubated with an excess of heparin to form the antithrombin-heparin complex. diapharma.com A known excess amount of thrombin is then added, which is neutralized by the antithrombin-heparin complex. The remaining residual thrombin activity is then measured by the rate of pNA release from H-D-Phe-pip-arg-pna. diapharma.com This method provides a sensitive and accurate measure of functional antithrombin levels. medchemexpress.comnih.gov

Furthermore, the substrate is employed in assays for prothrombin (Factor II) and heparin. diapharma.comnih.gov Prothrombin can be measured after its activation to thrombin by enzymes like Ecarin, a snake venom prothrombin activator. diapharma.com The generated thrombin is then quantified using H-D-Phe-pip-arg-pna. Assays for heparin are based on the principle that heparin potentiates the inhibitory activity of antithrombin against thrombin or Factor Xa. diapharma.comoup.com The substrate's consistent performance and the ease of automating the assays have made it a staple in hemostasis research laboratories. nih.gov

| Analyte | Assay Principle | Reference |

|---|---|---|

| Antithrombin | Measurement of residual thrombin activity after neutralization by the antithrombin-heparin complex. | diapharma.comnih.gov |

| Prothrombin | Quantification of thrombin generated after activation of prothrombin by an activator like Ecarin. | diapharma.comnih.gov |

| Heparin | Based on the inhibition of a known amount of thrombin or Factor Xa by the heparin-antithrombin complex. | diapharma.comnih.gov |

| Platelet Factor 3 | Used in the determination of platelet procoagulant activity. | diapharma.com |

Role in Understanding Coagulation Disorders and Protease-Related Pathologies

H-D-Phe-pip-arg-pna plays a significant role in the clinical laboratory for diagnosing and understanding various coagulation disorders, which can be either hereditary or acquired. merckmanuals.comhopkinsmedicine.org These disorders disrupt the body's ability to control blood clotting, leading to either excessive bleeding (hemorrhage) or clotting (thrombosis). pinsonandtang.com The use of chromogenic assays with substrates like H-D-Phe-pip-arg-pna provides functional information that complements traditional clotting-based tests. nih.govnih.gov

In clinical settings, the substrate is used to assess patients with suspected antithrombin deficiency, a condition that predisposes individuals to thrombosis. msdmanuals.com It is also valuable in evaluating prothrombin levels in various pathologies. For example, studies have used H-D-Phe-pip-arg-pna to measure prothrombin in patients with liver disease, who often have impaired synthesis of coagulation factors, and in patients undergoing treatment with vitamin K antagonists like coumarin. nih.govmsdmanuals.com

An important contribution of H-D-Phe-pip-arg-pna has been in the characterization of dysprothrombinemias, which are congenital disorders where the prothrombin molecule is structurally abnormal, leading to reduced clotting activity. nih.gov Research has shown that in some dysprothrombinemias, such as prothrombin Padua, the prothrombin level measured by the chromogenic substrate assay is significantly higher than that measured by traditional clotting assays. nih.gov This discrepancy highlights that the amidolytic activity (the ability to cleave the small synthetic substrate) of the abnormal thrombin may be preserved, while its clotting activity (the ability to cleave fibrinogen) is impaired. nih.gov This distinction is crucial for accurate diagnosis and for understanding the molecular basis of the disorder, as relying solely on one type of assay could lead to misdiagnosis. nih.gov

| Condition | Clotting Assay Results | Chromogenic Assay (S-2238) Results | Key Finding | Reference |

|---|---|---|---|---|

| Coumarin Therapy | Reduced | Correlated well with clotting methods | Both assays reflect reduced vitamin K-dependent factor synthesis. | nih.gov |

| Liver Disease | Reduced | Correlated well with clotting methods | Both assays reflect impaired factor synthesis. | nih.gov |

| "True" Hypoprothrombinemia | Reduced | Correlated well with clotting methods | Both assays detect the quantitative deficiency of prothrombin. | nih.gov |

| Congenital Dysprothrombinemia (e.g., Prothrombin Padua) | ~50% of normal | ~100% of normal | Highlights the discrepancy between clotting activity and amidolytic activity of the abnormal protein. | nih.gov |

Future Research Directions and Unresolved Questions

Exploration of Broader Protease Substrate Profiling and Off-Target Interactions

While H-D-Phe-pip-arg-pna is renowned for its specificity towards thrombin, further comprehensive profiling of its interactions with a wider array of proteases remains an important area for future investigation. Initial studies have already demonstrated its sensitivity to enzymes such as plasmin and trypsin, while showing insensitivity to Factor Xa nih.govgoogle.com. Understanding the full spectrum of its substrate specificity and potential off-target interactions is crucial for its precise application and for developing more selective derivatives.

The existing data on its specificity, as detailed in Table 1, provides a foundation for this exploration.

Table 1: Specificity Profile of H-D-Phe-Pip-Arg-pNA (S-2238) Against Key Serine Proteases

| Protease | Relative Activity google.com |

| Thrombin (TH) | 0.255 |

| Plasmin (PL) | 0.139 |

| Kallikrein (KL) | 0.008 |

| Factor Xa (FXa) | 0.023 |

| Urokinase (UK) | 0.014 |

Future research could involve:

Systematic Screening: Employing high-throughput screening platforms to assay H-D-Phe-pip-arg-pna against a diverse library of human and microbial proteases to identify any novel, albeit weaker, interactions.

Kinetic Characterization: Detailed kinetic analyses (e.g., K_m, k_cat, K_i) for any newly identified protease interactions to quantify the extent of off-target activity.

Structural Basis of Selectivity: Investigating the structural determinants that confer its high specificity for thrombin, as well as the molecular reasons for its observed lower activity with other proteases. This could involve co-crystallization studies or computational modeling.

Such comprehensive profiling would not only enhance the understanding of H-D-Phe-pip-arg-pna's biochemical properties but also inform the design of next-generation chromogenic substrates with even greater specificity or tailored selectivity for other proteases.

Investigation of H-D-Phe-pip-arg-pna Utility in Complex Biological Systems and Diagnostics

H-D-Phe-pip-arg-pna has established utility in diagnostic assays, particularly for measuring AT-III activity medchemexpress.commedchemexpress.comadooq.commedchemexpress.comtargetmol.comchromogenicsubstrates.combio-links.net. However, its broader application in more complex biological systems and advanced diagnostic platforms warrants further investigation. The compound has been employed in studies assessing thrombin activity in the presence of other biomolecules, such as aptamers, demonstrating its applicability beyond simple enzyme kinetics exeter.ac.uk. Furthermore, its role in bioanalytical assays for anticoagulants highlights its potential in drug development and monitoring chemimpex.comnih.gov.

Key areas for future research include:

In Vivo Applications: Exploring its potential for in vivo diagnostic imaging or real-time monitoring of protease activity in animal models, possibly through modifications that enhance its stability or enable conjugation to imaging probes.

Point-of-Care Diagnostics: Developing H-D-Phe-pip-arg-pna-based assays for point-of-care diagnostics, particularly for coagulation disorders or conditions involving aberrant thrombin activity, by integrating it into microfluidic devices or portable analytical platforms.

Biomarker Discovery: Utilizing its specificity to thrombin to aid in the discovery and validation of novel biomarkers related to coagulation, inflammation, or other pathological processes where thrombin plays a central role.

Therapeutic Monitoring: Expanding its use in monitoring the efficacy of anticoagulant therapies or other protease-modulating drugs in clinical settings, potentially leading to more personalized treatment strategies.

Advancements in Assay Automation and High-Throughput Screening Methodologies

The inherent ease and sensitivity of H-D-Phe-pip-arg-pna-based assays make them amenable to automation and high-throughput screening (HTS) medchemexpress.commedchemexpress.comadooq.commedchemexpress.comtargetmol.com. While microplate spectrophotometers are already used for monitoring reactions involving this substrate exeter.ac.uknih.gov, there is scope for further advancements in this domain. Continuous optical density measurements, which facilitate the real-time tracking of thrombin formation, underscore the potential for more sophisticated automated systems ru.nl.

Future research and development efforts could focus on:

Miniaturization and Integration: Developing miniaturized assay formats, such as nanoliter-scale reactions, and integrating H-D-Phe-pip-arg-pna-based assays into fully automated robotic platforms for ultra-high-throughput screening of large compound libraries.

Multiplexed Assays: Designing multiplexed assays that simultaneously measure the activity of multiple proteases or other coagulation factors using H-D-Phe-pip-arg-pna alongside other specific substrates, enabling a more comprehensive assessment of complex biological samples.

Real-time Kinetic Analysis: Implementing advanced data acquisition and analysis software for real-time kinetic parameter determination, improving the efficiency and accuracy of enzyme characterization in automated workflows.

Flow Cytometry and Droplet Microfluidics: Exploring the use of H-D-Phe-pip-arg-pna in flow cytometry-based assays or droplet microfluidics for single-cell analysis of protease activity or for screening in highly compartmentalized environments.

Further Elucidation of Molecular Interactions at Subsite Levels for Rational Design

The peptide nature of H-D-Phe-pip-arg-pna and its well-defined interaction with the thrombin active site provide an excellent foundation for detailed molecular interaction studies and rational design exeter.ac.ukbiosynth.com. Understanding the specific subsite interactions (P1-P4 residues and beyond) is critical for modifying its properties or designing new compounds with desired characteristics mdpi.com. The concept of designing selective thrombin substrates with altered kinetic parameters, such as moderate binding affinities and low turnover numbers through specific structural modifications, has been previously explored ru.nl.

Future research in this area should aim to:

High-Resolution Structural Studies: Obtain high-resolution crystal structures of thrombin in complex with H-D-Phe-pip-arg-pna or its derivatives to precisely map the binding pockets (S1, S2, S3, S4) and identify key molecular interactions, including hydrogen bonds and hydrophobic contacts.

Computational Modeling and Simulations: Utilize advanced computational methods, such as molecular dynamics simulations and quantum mechanics/molecular mechanics (QM/MM) approaches, to gain a deeper understanding of the conformational changes induced upon binding and the dynamics of the catalytic process.

Structure-Activity Relationship (SAR) Expansion: Systematically synthesize and evaluate a library of H-D-Phe-pip-arg-pna analogs with targeted modifications at different amino acid positions (P1, P2, P3) and the para-nitroanilide (pNA) leaving group to precisely delineate the structure-activity relationships for thrombin specificity and catalytic efficiency.

Design of Novel Protease Modulators: Apply the insights gained from detailed molecular interaction studies to rationally design not only improved chromogenic substrates but also potent and selective inhibitors or activators for thrombin and other proteases, contributing to the development of peptide-based therapeutics chemimpex.comnih.gov.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.